ML-00253764 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

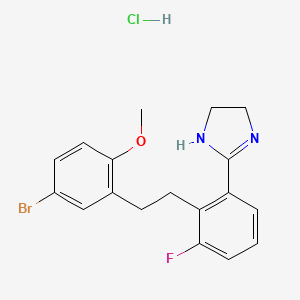

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUMGPQDDCBFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the mechanism of action of ML-00253764 hydrochloride, a small molecule, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R). Initially identified for its role in regulating energy homeostasis, ML-00253764 has demonstrated significant potential in oncological applications. This guide details its pharmacological profile, explores the signaling pathways it modulates, and provides methodologies for key experimental procedures used in its characterization.

Core Mechanism of Action

This compound is a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain and known to be a critical regulator of energy homeostasis, food intake, and body weight.[1][2] The compound exerts its effects by competitively binding to MC4R, thereby blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and the antagonist, Agouti-Related Peptide (AgRP).[3][4]

The canonical signaling pathway for MC4R involves its coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] By antagonizing MC4R, ML-00253764 effectively inhibits this downstream cAMP production.[1][6][7] Some evidence also suggests that ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the receptor.[3][4]

Beyond its role in energy balance, recent studies have uncovered a significant anticancer activity for ML-00253764. In various cancer cell lines, including glioblastoma, melanoma, and colorectal carcinoma, ML-00253764 has been shown to inhibit the phosphorylation of key downstream signaling molecules, specifically Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[8][9][10] This inhibition leads to antiproliferative and pro-apoptotic effects, highlighting a distinct mechanism relevant to oncology.[9][11]

Pharmacological Profile: Quantitative Data

The affinity and potency of this compound have been characterized through various in vitro assays. The compound demonstrates marked selectivity for MC4R over other melanocortin receptor subtypes.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Receptor Subtype | Value (µM) | Reference(s) |

| Ki | Human MC4R | 0.16 | [1][7] |

| IC50 | Human MC4R | 0.103 - 0.32 | [1][6][7] |

| IC50 | Human MC3R | 0.81 | [1][6][7] |

| IC50 | Human MC5R | 2.12 | [1][6][7] |

Table 2: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| U-118 | Glioblastoma | 6.56 µM | [8] |

| HT-29 | Colorectal Adenocarcinoma | 806.4 nM | [11] |

| Caco-2 | Colorectal Adenocarcinoma | 2993 nM | [11] |

| 8305C | Anaplastic Thyroid Carcinoma | 7667 nM | [11] |

| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [5] |

| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [5] |

| A-2058 (MC4R null) | Melanoma (CRISPR knockout) | 360.1 nM | [5] |

Signaling Pathways Modulated by ML-00253764

The mechanism of ML-00253764 involves the modulation of at least two critical signaling pathways.

Antagonism of the Canonical Gs-cAMP Pathway

The primary mechanism involves the direct blockade of MC4R, preventing Gs-protein-mediated activation of adenylyl cyclase and subsequent cAMP synthesis. This is the core mechanism underlying its effects on energy homeostasis.

Caption: Antagonistic action of ML-00253764 on the MC4R-Gs-cAMP signaling pathway.

Inhibition of Pro-Survival/Proliferative Pathways in Cancer

In cancer cells expressing MC4R, ML-00253764 inhibits the phosphorylation of ERK1/2 and Akt. These kinases are central nodes in pathways that drive cell proliferation and survival. By downregulating their activity, ML-00253764 induces apoptosis and halts cell cycle progression.[9][10]

Caption: Inhibition of pro-proliferative ERK1/2 and pro-survival Akt pathways by ML-00253764.

Experimental Protocols

The following protocols are representative of the key assays used to characterize the mechanism of action of ML-00253764.

Radioligand Displacement Assay (for IC50 Determination)

This assay quantifies the ability of ML-00253764 to displace a radiolabeled agonist from MC4R.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human MC4R, MC3R, or MC5R.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled MC4R agonist (e.g., [125I]NDP-α-MSH), and serial dilutions of ML-00253764.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of ML-00253764.

-

Calculate the IC50 value using a non-linear regression fit (sigmoidal dose-response).

-

cAMP Accumulation Assay

This functional assay measures the antagonistic effect of ML-00253764 on agonist-induced cAMP production.

-

Cell Culture:

-

Seed HEK293 cells expressing MC4R into 96-well plates and grow to confluence.

-

-

Assay Protocol:

-

Wash cells with serum-free media.

-

Pre-incubate cells with various concentrations of ML-00253764 for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration (e.g., EC80) of an MC4R agonist, such as [Nle4,D-Phe7]-α-MSH ([NDP]-α-MSH), for 30 minutes at 37°C.[1][7]

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Normalize the results to the response of the agonist alone.

-

Plot the normalized response against the log concentration of ML-00253764 to determine the IC50 for functional antagonism.

-

In Vitro Antiproliferation Assay

This assay assesses the effect of ML-00253764 on the viability of cancer cells.

Caption: Experimental workflow for determining the antiproliferative effects of ML-00253764.

Western Blot for Phospho-ERK1/2 and Phospho-Akt

This protocol detects changes in the phosphorylation state of key signaling proteins.

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., U-87, A-2058) and grow to 70-80% confluence.[10]

-

Treat cells with ML-00253764 at various concentrations or time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Disclaimer: The experimental protocols provided are for reference only and are based on publicly available information.[1] They may require optimization for specific laboratory conditions and cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.sssup.it [iris.sssup.it]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

ML-00253764 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Mechanism of Action of a Potent MC4R Antagonist

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key assays and a summary of its significant in vivo effects are presented to support its application in preclinical research, particularly in the areas of cancer cachexia and oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a brain-penetrant small molecule.[2][3] Its structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride | [2][3] |

| Molecular Formula | C₁₈H₁₈BrFN₂O·HCl | [1] |

| Molecular Weight | 413.71 g/mol | [1] |

| CAS Number | 1706524-94-8 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Pharmacological Properties

This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), with a lower affinity for the MC3 and MC5 receptors.[1] Its antagonist activity has been demonstrated through competitive binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) levels.

| Parameter | Value | Receptor | Reference |

| IC₅₀ | 320 nM | Human MC4R | [1] |

| 810 nM | Human MC3R | [1] | |

| 2120 nM | Human MC5R | [1] | |

| Kᵢ | 160 nM | Human MC4R | [1] |

Mechanism of Action

The melanocortin system is a key regulator of energy homeostasis, and the MC4R plays a crucial role in this pathway. Agonist binding to MC4R, such as by α-melanocyte-stimulating hormone (α-MSH), activates adenylyl cyclase, leading to an increase in intracellular cAMP. This compound acts as a competitive antagonist at the MC4R, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.[1] This antagonism leads to a decrease in cAMP accumulation in cells expressing the MC4R.[1]

Experimental Protocols

Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to melanocortin receptors.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing the human MC3, MC4, or MC5 receptor.

-

Membrane Preparation: Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

-

Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonism of this compound on MC4R signaling.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing the MC4R in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulation: Add a constant concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a LANCE Ultra cAMP kit or a similar TR-FRET based assay).

-

Data Analysis: Determine the effect of this compound on agonist-induced cAMP production and calculate its potency as an antagonist.

In Vivo Cancer Cachexia Model

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of cancer cachexia.

Methodology:

-

Animal Model: Use appropriate mouse strains, such as BALB/c or immunodeficient mice.

-

Tumor Induction: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 colon carcinoma or Lewis lung carcinoma cells) into the flank of the mice.

-

Treatment: Once tumors are established and weight loss begins, administer this compound or vehicle control daily via an appropriate route (e.g., subcutaneous injection).

-

Monitoring: Monitor tumor growth, body weight, food intake, and body composition (e.g., lean and fat mass using DEXA or NMR) throughout the study.

-

Endpoint Analysis: At the end of the study, collect tissues (e.g., tumor, muscle, adipose tissue) for further analysis (e.g., histology, gene expression).

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of cancer-induced cachexia. In tumor-bearing mice, peripheral administration of the compound has been shown to increase food intake and, importantly, reduce the loss of lean body mass without affecting tumor growth. More recent studies have also highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative and pro-apoptotic activity in melanoma cell lines.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in various physiological and pathological processes. Its well-characterized pharmacological profile, brain penetrance, and demonstrated in vivo efficacy make it a compound of interest for studies on energy homeostasis, cancer cachexia, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this potent MC4R antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

ML-00253764 Hydrochloride: A Selective MC4R Antagonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R). As a brain-penetrant small molecule, it holds significant promise for investigating the physiological roles of the central melanocortin system and as a potential therapeutic agent for conditions such as cachexia. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.

Introduction

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysregulation of the MC4R signaling pathway is associated with obesity and eating disorders.[1] Antagonism of MC4R has emerged as a promising therapeutic strategy for treating conditions characterized by appetite loss and body weight wasting, such as cachexia associated with cancer or other chronic diseases.[2][3]

This compound, with the chemical name 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, is a small molecule antagonist that exhibits high selectivity for the MC4R over other melanocortin receptor subtypes. Its ability to cross the blood-brain barrier allows for the investigation of centrally mediated effects of MC4R blockade.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl |

| Molecular Weight | 413.71 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 10 mM in water and 100 mM in DMSO |

| CAS Number | 1706524-94-8 |

Pharmacological Profile

This compound has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at the human melanocortin receptors.

Binding Affinity

The binding affinity of this compound was determined using competitive radioligand binding assays. The compound demonstrates a high affinity for the human MC4R.

Table 2: Binding Affinity of this compound

| Parameter | Receptor | Value (µM) |

| Ki | hMC4R | 0.16 |

Functional Antagonism and Selectivity

The antagonist activity and selectivity of this compound were assessed by its ability to inhibit agonist-induced signaling. The compound shows significant selectivity for MC4R over MC3R and MC5R.[4]

Table 3: Functional Antagonist Activity and Selectivity of this compound

| Parameter | Receptor | Value (µM) |

| IC₅₀ | hMC4R | 0.103 |

| IC₅₀ | hMC3R | 0.81 |

| IC₅₀ | hMC5R | 2.12 |

In vitro studies have shown that ML-00253764 (100 μM) can decrease cAMP production induced by the MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in HEK293 cell membranes expressing the MC4R.[4] Notably, it has no effect on cAMP levels in membranes from cells expressing MC3R or MC5R, further confirming its selectivity.[4]

Signaling Pathway and Mechanism of Action

The MC4R is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Activation of MC4R by an agonist, such as α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate protein kinase A (PKA), leading to downstream signaling events that ultimately result in a reduction of food intake and an increase in energy expenditure.

This compound acts as a competitive antagonist at the MC4R. It binds to the receptor but does not elicit a signaling response. By occupying the binding site, it prevents the endogenous agonist α-MSH from binding and activating the receptor, thereby blocking the downstream signaling cascade.

References

- 1. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ML00253764: A Comprehensive Technical Guide on its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML00253764 is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Emerging research has highlighted its significant anticancer properties, demonstrating its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[1][4] This technical guide provides an in-depth overview of the biological activity, target engagement, and associated experimental methodologies of ML00253764.

Core Biological Activity and Targets

The primary molecular target of ML00253764 is the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in energy homeostasis, appetite, and metabolism.[2] ML00253764 exhibits high affinity and selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.[5]

Beyond its role in metabolic regulation, recent studies have identified MC4R as a novel therapeutic target in oncology.[4][6] ML00253764 has demonstrated significant anticancer activity in preclinical models of glioblastoma and melanoma.[1][4] Its mechanism of action in cancer cells involves the inhibition of the ERK1/2 and Akt signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of ML00253764.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Receptor | Value (µM) | Cell Line/System |

| Ki | Human MC4R | 0.16[2][3][5] | |

| IC50 | Human MC4R | 0.103[2][3] | |

| IC50 | Human MC4R | 0.32[2][3] | NDP-α-MSH displacement |

| IC50 | Human MC3R | 0.81[2][3] | NDP-α-MSH displacement |

| IC50 | Human MC5R | 2.12[2][3] | NDP-α-MSH displacement |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| U-118 | Glioblastoma | 6.56[1] | 72 hours |

| A-2058 | Melanoma | Not explicitly stated, but demonstrated antiproliferative effects[4] | 72 hours |

| WM 266-4 | Melanoma | Not explicitly stated, but demonstrated antiproliferative effects[4] | 72 hours |

Table 3: In Vivo Efficacy

| Animal Model | Cancer Type | Dosage | Effect |

| CD nu/nu male mice with U-87 xenografts | Glioblastoma | 30 mg/kg, s.c., daily for 34 days | Inhibited tumor growth[1] |

| CT-26 tumor-bearing BALB/c mice | Colon Carcinoma | 3, 10, or 30 mg/kg, s.c., daily | Protection against tumor-induced body weight loss[3] |

| Lewis lung carcinoma (LLC) mouse model | Lung Carcinoma | 15 mg/kg | Prevented the loss of lean body mass and enhanced light-phase food consumption[5] |

| Athymic Nude-Foxn1nu male mice with melanoma xenografts | Melanoma | Not specified | Inhibited in vivo tumor growth (in combination with vemurafenib)[4] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assay for MC4R Affinity

Objective: To determine the binding affinity (Ki) of ML00253764 for the human Melanocortin 4 Receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human MC4R are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to MC4R (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ML00253764.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of ML00253764 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the antagonist activity of ML00253764 at the MC4R by measuring its effect on agonist-induced cAMP production.

Methodology:

-

Cell Culture: HEK293 cells expressing MC4R are cultured in appropriate media.

-

Cell Stimulation: Cells are pre-incubated with varying concentrations of ML00253764 before being stimulated with a known MC4R agonist (e.g., [NLE4, D-Phe7]-α-melanocyte-stimulating hormone, [NDP]-α-MSH) to induce cAMP production.

-

Cell Lysis: After stimulation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of ML00253764 to inhibit the agonist-induced increase in cAMP is quantified and used to determine its functional antagonist potency. A 20% decrease in cAMP production was observed with 100 µM of ML00253764 in MC4R-expressing HEK293 cell membranes.[2][5]

Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To determine the effect of ML00253764 on the phosphorylation status of ERK1/2 and Akt in cancer cells.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., U-118 glioblastoma or A-2058 melanoma) are treated with ML00253764 for a specified period.

-

Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK1/2 and total Akt.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of ML00253764.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., U-87 glioblastoma or melanoma cell lines) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of ML00253764 at a specified dose. The control group receives a vehicle control.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ML00253764 and the general workflows of the described experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Discovery and Synthesis of ML-00253764 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride is a potent and selective, brain-penetrant, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R).[1] Its discovery has opened new avenues for investigating the role of the MC4R in various physiological processes, including energy homeostasis and cancer-related cachexia. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug development and scientific research.

Discovery and Rationale

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy balance, food intake, and body weight. Dysregulation of the MC4R signaling pathway has been implicated in obesity and cachexia, a debilitating muscle wasting syndrome associated with chronic diseases like cancer. The development of selective MC4R antagonists was therefore pursued as a therapeutic strategy to modulate these conditions.

ML-00253764 emerged from a screening campaign to identify small molecule, non-peptidic antagonists of the MC4R. Its chemical structure, 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, represents a novel class of MC4R ligands with favorable pharmacological properties, including the ability to cross the blood-brain barrier.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature by Vos et al. (2004), the general synthesis of 2-substituted-4,5-dihydro-1H-imidazoles typically involves the condensation of a nitrile with a diamine, followed by cyclization. The synthesis of this compound would likely follow a multi-step pathway involving the formation of key intermediates and culminating in the creation of the dihydroimidazole (B8729859) ring and subsequent salt formation.

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human melanocortin-4 receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity and Functional Antagonism

| Parameter | Species | Receptor | Value (µM) | Reference |

| Ki | Human | MC4R | 0.16 | [1] |

| IC50 (functional) | Human | MC4R | 0.103 | [1] |

| IC50 (binding) | Human | MC4R | 0.32 | [1] |

| IC50 (binding) | Human | MC3R | 0.81 | [1] |

| IC50 (binding) | Human | MC5R | 2.12 | [1] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference | |---|---|---|---|---| | U-118 | Glioblastoma | 6.56 | |

Signaling Pathway Modulation

The MC4R is a Gs-coupled receptor, and its activation by agonists such as α-melanocyte-stimulating hormone (α-MSH) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). ML-00253764, as an antagonist, blocks this signaling cascade.

Furthermore, MC4R activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. ML-00253764 has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in cancer cells, suggesting its mechanism of action involves the attenuation of these pro-survival signaling pathways.

Caption: MC4R signaling pathway and the inhibitory effect of ML-00253764.

Experimental Protocols

In Vitro Assays

This assay is performed to determine the binding affinity of ML-00253764 to the MC4R.

-

Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled MC4R agonist (e.g., [125I]-NDP-α-MSH) and varying concentrations of ML-00253764 in a suitable binding buffer.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding data.

This functional assay measures the ability of ML-00253764 to antagonize agonist-induced cAMP production.

-

Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of ML-00253764.

-

Stimulation: Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: The inhibitory effect of ML-00253764 on agonist-stimulated cAMP production is used to determine its functional IC50 value.

This method is used to assess the effect of ML-00253764 on downstream signaling pathways.

-

Cell Treatment: Cancer cells (e.g., U-118 glioblastoma cells) are treated with ML-00253764 for various time points.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of ML-00253764.

Caption: Experimental workflow for Western blot analysis.

In Vivo Assays

This model is used to evaluate the efficacy of ML-00253764 in mitigating cancer-associated cachexia.

-

Animal Model: Male BALB/c mice are typically used.

-

Tumor Cell Implantation: CT26 colon carcinoma cells are injected subcutaneously or intraperitoneally into the mice.

-

Treatment: Once tumors are established and weight loss is observed, mice are treated with this compound (e.g., 3, 10, or 30 mg/kg, s.c., once daily) or vehicle control.[1]

-

Monitoring: Body weight, tumor volume, and food intake are monitored regularly.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., tumors, muscles, fat pads) are collected for further analysis.

-

Data Analysis: The effect of ML-00253764 on body weight, tumor growth, and tissue mass is statistically analyzed.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the MC4R. Its potent and selective antagonist activity, coupled with its ability to penetrate the central nervous system, makes it a significant molecule for studies on energy homeostasis, obesity, and cachexia. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds in the drug discovery and development pipeline.

References

An In-depth Technical Guide to ML-00253764 Hydrochloride: A Selective Melanocortin 4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-00253764 hydrochloride (CAS Number: 1706524-94-8) is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] This brain-penetrant compound has demonstrated significant utility in preclinical research, particularly in models of cachexia and as a potential anticancer agent.[1][2][4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and data are presented to support its application in research and drug development.

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1706524-94-8 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl | [2][3][4] |

| Molecular Weight | 413.71 g/mol | [1][2][3][4] |

| Formal Name | 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, monohydrochloride | [4] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO.[2][3] Also soluble in DMF (30 mg/mL), DMF:PBS (pH 7.2) (1:20) (0.5 mg/mL), and Ethanol (1 mg/mL).[4] | [2][3][4] |

| Storage | Store at 4°C, sealed and away from moisture.[1][2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] | [1][2] |

Mechanism of Action: Targeting the Melanocortin 4 Receptor

ML-00253764 acts as a selective antagonist of the melanocortin 4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus.[5][7] The MC4R plays a crucial role in regulating energy homeostasis, including food intake and energy expenditure.[5]

The binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R typically activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade is also linked to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]

ML-00253764 competitively inhibits the binding of agonists to MC4R, thereby blocking the downstream signaling pathways.[1][4] It has been shown to decrease cAMP accumulation in cells expressing MC4R.[2][3][4] In some contexts, it has been described as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[5][8]

Recent studies have also highlighted its role in cancer biology, where it has been shown to inhibit the proliferation of melanoma and glioblastoma cells by inhibiting the phosphorylation of ERK1/2 and Akt.[6][7][9]

Signaling Pathway of MC4R and Inhibition by ML-00253764

Caption: MC4R signaling cascade and the inhibitory action of ML-00253764.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value (µM) | Cell Line/System | Reference |

| Kᵢ | hMC4R | 0.16 | [1][4] | |

| IC₅₀ | hMC4R | 0.103 | [1] | |

| IC₅₀ (NDP-α-MSH displacement) | hMC4R | 0.32 | [1][2][3][4] | |

| hMC3R | 0.81 | [1][2][3][4] | ||

| hMC5R | 2.12 | [1][2][3][4] | ||

| cAMP Production Inhibition | MC4R-expressing HEK293 cells | 20% decrease at 100 µM | HEK293 cell membranes | [1][4] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time | Reference |

| WM 266-4 | Melanoma | 33.7 | 72 h | [7] |

| A-2058 | Melanoma | 11.1 | 72 h | [7] |

| A-2058 Clone 1 (MC4R null) | Melanoma | 360.1 | 72 h | [7] |

| U-118 | Glioblastoma | 6,560 (6.56 µM) | 24 h or 72 h | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments involving this compound.

In Vitro cAMP Production Assay

This protocol is based on the description of experiments performed in MC4R-expressing HEK293 cell membranes.[1][4]

Objective: To determine the effect of ML-00253764 on agonist-induced cAMP production.

Materials:

-

MC4R-expressing HEK293 cell membranes

-

[NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH)

-

This compound

-

Assay buffer

-

cAMP assay kit

Procedure:

-

Prepare various concentrations of this compound.

-

In a multi-well plate, incubate the MC4R-expressing HEK293 cell membranes with the different concentrations of ML-00253764.

-

Add a fixed concentration of the agonist [NDP]-α-MSH to stimulate cAMP production.

-

Incubate the mixture for a specified period at a controlled temperature.

-

Terminate the reaction and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data are typically expressed as a percentage of the cAMP production induced by the agonist alone.

In Vitro Cell Proliferation Assay

This protocol is adapted from studies on melanoma cell lines.[7]

Objective: To evaluate the antiproliferative effects of ML-00253764.

Materials:

-

Human melanoma cell lines (e.g., WM 266-4, A-2058)

-

Cell culture medium and supplements

-

This compound

-

Trypan blue dye

-

Hemocytometer or automated cell counter

Procedure:

-

Seed the melanoma cells in 24-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of ML-00253764 (e.g., 0.001–50 μM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Renew the medium with fresh compound every 24 hours.

-

After the incubation period, detach the cells using trypsin.

-

Stain the cells with trypan blue and count the number of viable cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor-Induced Weight Loss Model

This protocol is based on studies conducted in tumor-bearing mice.[1][4]

Objective: To assess the efficacy of ML-00253764 in preventing tumor-induced cachexia.

Materials:

-

BALB/c mice

-

CT-26 tumor cells

-

This compound

-

Vehicle for injection (e.g., polyethylene (B3416737) glycol 200/saline (1:10))

-

Animal scales

Procedure:

-

Inject CT-26 tumor cells subcutaneously into the flank of BALB/c mice.

-

Monitor the mice for tumor growth and body weight.

-

Once the tumors are established, randomize the mice into treatment and control groups.

-

Administer ML-00253764 subcutaneously once daily at various doses (e.g., 3, 10, or 30 mg/kg).[1] The control group receives the vehicle.

-

Measure body weight daily.

-

At the end of the study, sacrifice the animals and measure the final tumor volume and body composition (e.g., lean body mass).

-

Analyze the data to determine if ML-00253764 treatment reduces tumor-induced weight loss compared to the control group.

Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for in vivo efficacy studies of ML-00253764.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in various physiological and pathological processes. Its selectivity and brain-penetrant nature make it particularly useful for studies on energy metabolism and central nervous system disorders. Furthermore, emerging evidence of its anticancer properties opens up new avenues for therapeutic development. The data and protocols presented in this guide are intended to facilitate further research into the potential applications of this potent MC4R antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. bio-techne.com [bio-techne.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.sssup.it [iris.sssup.it]

- 8. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Brain-Penetrant MC4R Antagonists for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical regulator of energy homeostasis, including appetite and energy expenditure.[1][2] Its role in these physiological processes has made it a significant target for therapeutic intervention in conditions characterized by energy imbalance, such as obesity and cachexia. While MC4R agonists are being explored for the treatment of obesity, there is a growing interest in the therapeutic potential of MC4R antagonists for conditions involving involuntary weight loss, such as cachexia associated with cancer, chronic kidney disease, and other chronic illnesses.[3][4][5][6]

This technical guide provides an in-depth overview of brain-penetrant MC4R antagonists for research purposes. It covers the underlying signaling pathways, quantitative data on key compounds, and detailed experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases and related areas.

MC4R Signaling Pathway

The MC4R is a key component of the leptin-melanocortin signaling pathway. In a state of energy surplus, pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist at the MC4R. This activation leads to a signaling cascade that promotes satiety and increases energy expenditure. Conversely, in a state of energy deficit, agouti-related peptide (AgRP) neurons release AgRP, an inverse agonist of the MC4R, which blocks the anorexigenic signal of α-MSH and stimulates food intake.[1] Brain-penetrant MC4R antagonists mimic the action of AgRP by competitively binding to the MC4R and inhibiting its downstream signaling, resulting in an orexigenic (appetite-stimulating) effect.

Quantitative Data on Brain-Penetrant MC4R Antagonists

The following tables summarize key in vitro and in vivo data for several well-characterized brain-penetrant MC4R antagonists.

Table 1: In Vitro Activity of Selected Brain-Penetrant MC4R Antagonists

| Compound | Type | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| SNT207707 | Small Molecule | Human | Binding | 8 | - | >200-fold vs MC3R & MC5R | [1][2] |

| Human | Functional | 5 | - | [2] | |||

| PF-07258669 | Small Molecule | Human | Functional | 13 | 0.46 | - | [7] |

| TCMCB07 | Peptide | Human | Functional | 31.5 (MC4R) | - | IC50 for MC3R: 11.1 nM | [6] |

| BL-6020/979 | Small Molecule | Not Specified | Not Specified | - | - | Selective for MC4R | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Selected Brain-Penetrant MC4R Antagonists

| Compound | Animal Model | Administration Route | Dose | Key Finding | Brain-to-Plasma Ratio | Oral Bioavailability | Reference |

| SNT207707 | Healthy Mice | Oral (p.o.) | 30 mg/kg | Significantly increased food intake | - | Orally Active | [1] |

| C26 Adenocarcinoma Mice | Oral (p.o.) | - | Prevented tumor-induced weight loss | - | Orally Active | [9] | |

| PF-07258669 | Aged Rats | Oral (p.o.) | 0.3-10 mg/kg (BID) | Increased daily food intake and body weight | - | 93% (in dogs) | [7] |

| TCMCB07 | Healthy Dogs | Subcutaneous (s.c.) | 0.75 & 2.25 mg/kg | Well-tolerated, caused weight gain | Brain-penetrant | Orally Active (in rats) | [10] |

| Cancer Cachexia Rats | Oral (gavage) | 10 mg/kg | Stimulated food intake and weight gain | Brain-penetrant | Orally Active | [10] | |

| DCPMP | C57BL/6 Mice | Intraperitoneal (i.p.) | 3 & 30 mg/kg | - | ~1 (at 1h post-injection) | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of MC4R antagonists. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

1. Materials and Reagents:

-

Human MC4R membrane preparation (e.g., from PerkinElmer)

-

Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R agonist)

-

Test compound (MC4R antagonist)

-

Non-radiolabeled α-MSH (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA)[12]

-

96-well microplates

-

GF/C filter plates

-

Scintillation fluid and microplate scintillation counter

2. Procedure: [12]

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

25 µL of assay buffer (for total binding), 25 µL of 1 µM α-MSH (for non-specific binding), or 25 µL of the test compound at various concentrations.

-

25 µL of diluted [¹²⁵I]-NDP-α-MSH (to a final concentration of ~0.1 nM).

-

50 µL of diluted human MC4R membrane preparation (e.g., 5 µ g/well ).

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.

1. Materials and Reagents:

-

A cell line stably expressing human MC4R (e.g., HEK293 or CHO-K1 cells)

-

MC4R agonist (e.g., α-MSH)

-

Test compound (MC4R antagonist)

-

cAMP assay kit (e.g., HTRF-based from Cisbio or GloSensor™ from Promega)

-

Cell culture medium and reagents

-

384-well or 96-well culture plates

2. Procedure (example using HTRF): [13]

-

Seed the MC4R-expressing cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).

-

Add the MC4R agonist (e.g., α-MSH at its EC80 concentration) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader.

3. Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

In Vivo Cancer Cachexia Model

This model is used to evaluate the efficacy of an MC4R antagonist in mitigating cancer-induced weight loss and muscle wasting.

1. Animals and Tumor Implantation:

-

Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice).

-

Implant a cachexia-inducing tumor cell line (e.g., C26 adenocarcinoma) subcutaneously.[9]

2. Treatment Protocol:

-

Once the tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer the MC4R antagonist or vehicle daily via the desired route (e.g., oral gavage, subcutaneous injection).

-

Monitor body weight, food intake, and tumor size regularly.

3. Endpoint Analysis:

-

At the end of the study, euthanize the animals and dissect the tumors and key tissues (e.g., gastrocnemius muscle, epididymal fat pads).

-

Determine the final body weight, tumor-free body weight, and weights of individual tissues.

-

Body composition (lean and fat mass) can be assessed using techniques like DEXA.

4. Data Analysis:

-

Compare the changes in body weight, food intake, and tissue mass between the treatment and vehicle control groups to determine the efficacy of the antagonist in ameliorating cachexia.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the discovery and characterization of brain-penetrant MC4R antagonists and the logical relationship between central MC4R blockade and its systemic effects.

Conclusion

Brain-penetrant MC4R antagonists represent a promising class of compounds for investigating the role of the central melanocortin system in energy homeostasis and for the potential treatment of cachexia and other wasting disorders. The availability of potent and selective small molecule and peptide antagonists with favorable pharmacokinetic properties allows for robust preclinical research. This guide provides a foundational understanding of the MC4R signaling pathway, key research compounds, and detailed experimental protocols to aid researchers in this exciting field. Further investigation into these compounds will continue to elucidate the therapeutic potential of targeting the MC4R.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Approaches to the rational design of selective melanocortin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. innoprot.com [innoprot.com]

The Role of the Melanocortin 4 Receptor in Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly known for its critical role in regulating energy homeostasis, appetite, and body weight, is emerging as a significant factor in oncology.[1][2][3] Its involvement extends beyond metabolic control to direct effects on tumor biology and a central role in the devastating syndrome of cancer cachexia. This technical guide provides an in-depth review of the current understanding of MC4R in cancer, focusing on its expression in various malignancies, the signaling pathways it modulates, its function as a therapeutic target, and the experimental methodologies used to investigate its role. The document summarizes key quantitative data and presents detailed signaling and workflow diagrams to support further research and drug development efforts in this promising area.

MC4R Expression in Cancerous Tissues

The investigation into MC4R's role in cancer is underpinned by its expression in various tumor types. While historically studied in the central nervous system, particularly the hypothalamus, recent evidence confirms its presence in peripheral tissues and cancer cells.[1][4] Expression has been demonstrated in glioblastoma, melanoma, colorectal cancer, and anaplastic thyroid cancer.[1][5]

Quantitative Data: MC4R Expression

Analysis via real-time PCR, immunofluorescence, and Western blotting has confirmed the presence of MC4R mRNA and protein in several human cancer cell lines.[1] This expression suggests a potential functional role for the receptor in tumor pathophysiology.

| Cell Line | Cancer Type | BRAF Status | Method of Detection | Finding | Reference |

| 8305C | Anaplastic Thyroid Carcinoma | Mutated | Real-Time PCR, IF, WB | MC4R mRNA and protein detected | [1] |

| HT-29 | Colorectal Adenocarcinoma | Mutated | Real-Time PCR, IF, WB | MC4R mRNA and protein detected | [1] |

| Caco-2 | Colorectal Adenocarcinoma | Wild-Type | Real-Time PCR, IF, WB | MC4R mRNA and protein detected | [1] |

Table 1: Summary of MC4R Expression in Human Cancer Cell Lines. (IF: Immunofluorescence, WB: Western Blotting).

The Human Protein Atlas also provides immunohistochemistry data, showing weak to moderate cytoplasmic staining in some cases of colorectal, breast, renal, endometrial, prostate, and gastric cancers, although malignant cells were generally negative.[6]

Signaling Pathways of MC4R in Cancer

MC4R is a versatile signaling molecule coupled to multiple G proteins, allowing it to activate diverse downstream pathways. This signaling plasticity is central to its function in both normal physiology and cancer.

Canonical Gs-cAMP-PKA Pathway

The best-characterized MC4R signaling cascade involves its coupling to the stimulatory G protein (Gαs).[1][5] Activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB, to modulate gene expression.[7]

Non-Canonical Signaling Pathways

Beyond the canonical pathway, MC4R can activate other signaling cascades implicated in cell survival and proliferation, such as the MAPK/ERK pathway.[1][5] The activation of pro-survival pathways like ERK1/2 has been observed in glioblastoma and melanoma cells and is correlated with the anticancer efficacy of MC4R inhibition.[1] This suggests that some tumor types may rely on MC4R-mediated ERK signaling for survival.[1] The receptor has also been found to couple to inhibitory G protein (Gi) and Gq protein, leading to modulation of PLC-β and intracellular calcium release.[5][7][8]

Caption: MC4R canonical and alternative signaling pathways in cancer.

The Pivotal Role of MC4R in Cancer Cachexia

Cancer cachexia is a multifactorial wasting syndrome characterized by anorexia, systemic inflammation, and a progressive loss of body weight, fat mass, and lean body mass.[9][10] The central melanocortin system, with MC4R as a key component, is strongly implicated in mediating this devastating condition.[9][10][11]

During cachexia, inflammatory cytokines increase the central melanocortin tone, leading to suppressed appetite and increased energy expenditure.[10][12] Animal models have been instrumental in elucidating this mechanism. Studies have consistently shown that blocking MC4R signaling, either through genetic knockout (MC4R-KO mice) or by administering MC4R antagonists, can ameliorate or even reverse the symptoms of cachexia.[9][12]

Quantitative Data: MC4R Antagonism in Cachexia Models

| Model | Treatment | Effect on Food Intake | Effect on Body Weight / Mass | Reference |

| MCA Sarcoma Rat Model | TCMCB07 (MC4R Antagonist) | Increased | Attenuated body weight loss; Preserved fat and lean mass | [12] |

| Tumor-bearing Mice | Genetic Knockout (MC4R-KO) | Normal feeding maintained | Continued accumulation of lean and fat mass despite tumor | [9] |

| C26 Adenocarcinoma Mouse Model | Oral MC-4R Antagonist | Increased 3-5 fold | Significantly inhibited development of cachexia | [13] |

| Cisplatin-induced Cachexia Rat Model | TCMCB07 (MC4R Antagonist) | Significantly increased | Robustly increased vs. saline; Attenuated muscle loss | [14] |

Table 2: Summary of Preclinical Studies on the Efficacy of MC4R Blockade in Cancer and Chemotherapy-Induced Cachexia.

MC4R as a Therapeutic Target in Oncology

The dual role of MC4R in promoting tumor cell survival and driving cachexia makes it a compelling therapeutic target. The primary strategy currently under investigation is the use of MC4R antagonists.

Direct Antitumor Effects

Inhibition of MC4R with selective antagonists has been shown to produce direct antiproliferative and pro-apoptotic effects in cancer cell lines.[1][5] This suggests that for certain cancers, MC4R signaling is a dependency that can be exploited therapeutically. The MC4R antagonist ML00253764 has demonstrated efficacy in reducing tumor cell survival.[1][5]

| Cell Line | Cancer Type | IC50 of ML00253764 (nM) |

| HT-29 | Colorectal Adenocarcinoma | 806.4 ± 321.8 |

| Caco-2 | Colorectal Adenocarcinoma | 2993 ± 1135.2 |

| 8305C | Anaplastic Thyroid Carcinoma | 7667 ± 2144.6 |

Table 3: In Vitro Antiproliferative Activity of the MC4R Antagonist ML00253764 after 72h Treatment.[1][15]

Furthermore, combining MC4R antagonists with standard chemotherapy agents like vinorelbine (B1196246) and irinotecan (B1672180) (SN-38) has shown significant synergistic effects in vitro and has led to greater tumor volume reduction in vivo without causing additional adverse effects in mice.[1][5]

Amelioration of Cachexia

As detailed in Section 4.0, MC4R antagonists are highly effective at combating cachexia in preclinical models.[12] Orally bioavailable small molecule antagonists have been developed and have demonstrated the ability to protect against tumor-induced wasting.[11][13] This application is critical, as severe cachexia is often a primary determinant of patient quality of life and mortality.[9]

Experimental Protocols and Methodologies

Reproducible and rigorous experimental design is critical for studying MC4R. Below are detailed protocols for key experiments cited in the literature.

MC4R Expression Analysis

6.1.1 Real-Time PCR for MC4R mRNA

-

Objective: To quantify MC4R gene expression.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cultured cancer cells (e.g., HT-29, Caco-2, 8305C) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Real-Time PCR: Perform quantitative PCR using a sequence detection system (e.g., Applied Biosystems 7900HT). Use validated TaqMan Gene Expression Assays for human MC4R (e.g., Assay ID Hs00271877_s1) and a housekeeping gene like GAPDH for normalization.[1][5]

-

Analysis: Calculate relative gene expression using the comparative Ct (ΔΔCt) method.

-

6.1.2 Western Blotting for MC4R Protein

-

Objective: To detect MC4R protein expression.

-

Methodology:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MC4R overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

-

In Vitro Functional Assays

Caption: Experimental workflow for in vitro analysis of MC4R antagonists.

6.2.1 Cell Proliferation Assay

-

Objective: To measure the antiproliferative effects of MC4R antagonists.

-

Methodology:

-

Seeding: Seed tumor cells in 24-well plates.

-

Treatment: Treat cells with a range of concentrations of the MC4R antagonist (e.g., ML00253764, 0.001–50 µM) for 72 hours. For combination studies, co-administer with chemotherapeutic agents.[5]

-

Cell Counting: At the end of the treatment period, harvest cells using trypsin/EDTA. Determine the number of viable cells using a hemocytometer and the trypan blue dye exclusion method.[5]

-

Analysis: Plot cell survival as a percentage of the vehicle-treated control. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

6.2.2 ERK1/2 Phosphorylation Assay

-

Objective: To assess the effect of MC4R modulation on the MAPK/ERK pathway.

-

Methodology:

-

Treatment: Treat cells with the MC4R antagonist for a specified time (e.g., 30 minutes).

-

Lysis: Lyse cells and collect protein extracts.

-

ELISA: Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a commercial ELISA kit according to the manufacturer's instructions.

-

Analysis: Express results as the ratio of phosphorylated ERK1/2 to total ERK1/2 and normalize to the control group.

-

In Vivo Tumor and Cachexia Models

-

Objective: To evaluate the efficacy of MC4R antagonists on tumor growth and cachexia in a living organism.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu mice).[1][5]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of each mouse.

-

Treatment: Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, MC4R antagonist alone, chemotherapy alone, and combination therapy. Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly). Monitor animal health and food intake.

-

Endpoint Analysis: At the end of the study, euthanize the animals. Excise tumors and weigh them. Harvest key tissues like the gastrocnemius muscle and fat pads to assess wasting. Tissues can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[1][5]

-

Conclusion and Future Directions

The melanocortin 4 receptor is a multifaceted protein with a significant and complex role in cancer. Evidence strongly supports its involvement in both direct tumor cell signaling and the systemic pathology of cancer cachexia. Its expression in multiple cancer types and the demonstrated efficacy of its antagonists in preclinical models highlight MC4R as a high-potential therapeutic target. Future research should focus on further elucidating the context-dependent signaling of MC4R in different cancers, identifying biomarkers to predict which patients will respond to MC4R-targeted therapies, and advancing the clinical development of safe and effective MC4R antagonists, both as direct anticancer agents and as a vital supportive care intervention to combat cachexia.

References

- 1. mdpi.com [mdpi.com]

- 2. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]

- 3. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of MC4R in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Val103Ile polymorphism of the melanocortin-4 receptor gene (MC4R) in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Santhera Presents New Data on MC-4R Antagonist Program for Treatment of Cancer Cachexia | Technology Networks [technologynetworks.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ML-00253764 Hydrochloride: A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] As a brain-penetrant compound, it has garnered significant interest for its therapeutic potential in conditions such as cancer-associated cachexia.[1][2][5] This technical guide provides an in-depth overview of the signal transduction pathways modulated by ML-00253764, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. ML-00253764 also exhibits inverse agonist properties, further highlighting its complex interaction with the MC4R.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different melanocortin receptor subtypes and in cellular-based assays.

| Parameter | Receptor | Value | Reference |

| IC50 | hMC4-R | 320 nM | [1][2] |

| IC50 | hMC3-R | 810 nM | [1][2] |

| IC50 | hMC5-R | 2120 nM | [1][2] |

| Ki | MC4R | 0.16 µM | [4][6] |

Table 1: Receptor Binding Affinities of this compound. This table illustrates the inhibitory concentrations (IC50) and binding affinity (Ki) of this compound for human melanocortin receptors (hMCR). The lower IC50 and Ki values for MC4R confirm its selectivity for this receptor subtype.

| Cell Line | Assay | Parameter | Value | Reference |

| U-118 (Glioblastoma) | Proliferation | IC50 | 6.56 µM | [3] |

| A-2058 (Melanoma) | Proliferation | IC50 | 11.1 nM | |

| WM 266-4 (Melanoma) | Proliferation | IC50 | 33.7 nM | |

| A-2058 (MC4R null) | Proliferation | IC50 | 360.1 nM |

Table 2: In Vitro Anti-proliferative Activity of ML-00253764. This table shows the half-maximal inhibitory concentration (IC50) of ML-00253764 in different cancer cell lines. The significantly higher IC50 in the MC4R null cell line underscores the on-target activity of the compound.

Core Signaling Pathways

ML-00253764 primarily exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR). This antagonism directly impacts downstream signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) and the ERK/Akt pathways.

MC4R-cAMP Signaling Pathway

The MC4R is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulates adenylyl cyclase to produce cAMP. As an antagonist, ML-00253764 blocks this activation, leading to a decrease in intracellular cAMP levels.[1][2][4] This reduction in cAMP has been demonstrated in HEK-293 cells expressing the MC4 receptor.[1][2]

ERK/Akt Signaling Pathway

Beyond the canonical cAMP pathway, MC4R activation can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] ML-00253764 has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in cancer cells, which is associated with its anti-proliferative and pro-apoptotic effects.[3][9]

Experimental Methodologies

cAMP Measurement in HEK-293 Cells

This protocol outlines a common method for determining the effect of ML-00253764 on cAMP production in HEK-293 cells stably expressing the human MC4R.

-

Cell Culture and Plating:

-

HEK-293 cells expressing MC4R are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Cells are seeded into 96-well plates at a density that allows for sub-confluent monolayers on the day of the assay and incubated overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with a serum-free assay buffer.

-